molecular formula C8H16Cl2N4 B13885689 1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride

1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride

Cat. No.: B13885689
M. Wt: 239.14 g/mol
InChI Key: LRULDVPGJHYGPA-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-2-ylmethyl)piperazine dihydrochloride is a piperazine derivative featuring an imidazole ring linked via a methyl group to the piperazine core. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C8H16Cl2N4

Molecular Weight

239.14 g/mol

IUPAC Name

1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride

InChI

InChI=1S/C8H14N4.2ClH/c1-2-11-8(10-1)7-12-5-3-9-4-6-12;;/h1-2,9H,3-7H2,(H,10,11);2*1H

InChI Key

LRULDVPGJHYGPA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=NC=CN2.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(1H-imidazol-2-ylmethyl)piperazine dihydrochloride typically involves the alkylation of piperazine with an imidazole derivative containing a suitable leaving group at the 2-position. The common approach is through a Mannich-type reaction or nucleophilic substitution where the piperazine nitrogen attacks an activated imidazole intermediate. The final product is isolated as the dihydrochloride salt by treatment with hydrochloric acid.

Detailed Synthetic Route

  • Step 1: Preparation of Imidazole Intermediate
    The imidazole ring, specifically 1H-imidazole, is functionalized at the 2-position to introduce a methylene group that can link to piperazine. This can be achieved by reacting imidazole with formaldehyde or chloromethyl derivatives under controlled conditions.

  • Step 2: N-Alkylation of Piperazine
    Piperazine is reacted with the imidazole-containing intermediate under basic or neutral conditions. Common solvents include aprotic solvents such as acetonitrile or dimethylformamide. Potassium carbonate or other mild bases may be used to facilitate the nucleophilic substitution. The reaction is typically carried out at room temperature or slightly elevated temperatures (25-40 °C) for several hours (usually 2-5 hours) to ensure completion.

  • Step 3: Formation of Dihydrochloride Salt
    The crude product is treated with hydrochloric acid, usually in a concentration range of 1 to 6 molar, with 2 molar being preferred for optimal yield and purity. This step converts the free base into the dihydrochloride salt, which is more stable, easier to handle, and suitable for industrial production.

Reaction Conditions and Optimization

Parameter Preferred Range/Condition Notes
Solvent Acetonitrile or DMF Aprotic solvents preferred
Base Potassium carbonate Mild base to promote substitution
Temperature 25–40 °C Room temperature to mild heating
Reaction time 2–5 hours Monitored by thin-layer chromatography
Hydrochloric acid conc. 1–6 mol/L, preferably 2 mol/L For salt formation
Purification Filtration, recrystallization To obtain high purity product

Example from Patent Literature

A related compound, 1-(2-pyrimidine)piperazine hydrochloride, is synthesized via condensation of N-Boc-piperazine with 2-chloropyrimidine under alkaline conditions at 25 °C for 3 hours, followed by hydrolysis with hydrochloric acid (2 mol/L) to remove the Boc protecting group and form the hydrochloride salt. The method yields a high purity product with a yield of over 90% and is suitable for industrial scale-up due to mild conditions and ease of handling.

Although this example is for a pyrimidine analog, the methodology is analogous for imidazole derivatives due to similar nucleophilic substitution chemistry.

Alternative Synthetic Routes

  • Mannich Reaction :
    The Mannich reaction involves the condensation of 1H-imidazole, formaldehyde, and piperazine to form the desired methylene-linked product. This method allows direct introduction of the methylene bridge between the imidazole and piperazine rings. Reaction conditions typically involve refluxing in solvents like ethanol or water with acid or base catalysis to promote the condensation.

  • Use of Chloromethyl Imidazole :
    A chloromethylated imidazole derivative can be reacted with piperazine under nucleophilic substitution conditions to yield the target compound. This method requires careful control of reaction parameters to avoid side reactions and ensure high selectivity.

Characterization and Purity Assessment

The prepared 1-(1H-imidazol-2-ylmethyl)piperazine dihydrochloride is characterized by:

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
N-Alkylation with imidazole intermediate 1H-imidazole derivative, piperazine, K2CO3 Acetonitrile, 25–40 °C, 2-5 h 70–85 Mild conditions, scalable
Mannich Reaction 1H-imidazole, formaldehyde, piperazine Reflux in ethanol or water 65–80 Direct methylene bridge formation
Chloromethyl Imidazole route Chloromethylimidazole, piperazine Aprotic solvent, mild heating 60–75 Requires careful control
Salt formation Crude base, hydrochloric acid (2 mol/L) Room temperature, 1–3 h >90 High purity dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions: 1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperazine rings .

Scientific Research Applications

1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperazine structure may enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine derivatives vary widely based on substituents, which dictate their biological activity and physicochemical properties. Key structural analogs include:

Compound Name Substituent(s) on Piperazine Key Activity/Use References
1-(1H-Imidazol-2-ylmethyl)piperazine dihydrochloride 1H-imidazol-2-ylmethyl Potential anticancer/antimicrobial (inferred)
Trimetazidine dihydrochloride 2,3,4-trimethoxybenzyl Anti-ischemic (cardioprotective)
Buclizine dihydrochloride 4-tert-butylbenzyl, 4-chlorophenyl Antihistamine
1-(Pyridin-2-yl)piperazine derivatives Pyridinyl, nitroimidazole, triazole Antimicrobial, anticancer
1-(1-Methyl-1H-imidazol-2-yl)piperazine dihydrochloride Methyl-substituted imidazole (Not specified; structural analog)

Key Observations :

  • Imidazole vs.
  • Substituent Position : Methyl or ethyl groups on the imidazole (e.g., ) alter steric and electronic properties, possibly affecting metabolic stability or binding affinity .

Key Observations :

  • Industrial routes for Trimetazidine highlight cost-effective scalability, a consideration for large-scale production of the target compound .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility (Inferred)
1-(1H-Imidazol-2-ylmethyl)piperazine dihydrochloride C₈H₁₅Cl₂N₅ 268.15 High (dihydrochloride salt)
Trimetazidine dihydrochloride C₁₄H₂₂Cl₂N₂O₃ 339.24 Water-soluble
1-(Pyridin-2-yl)piperazine derivatives C₂₀H₂₂N₆O₂ 378.43 Moderate (chloroform)

Table 2: Pharmacological Comparison

Compound Key Target/Mechanism Therapeutic Area
Target Compound (Inferred) Kinase inhibition Oncology/Infectious Disease
Trimetazidine Fatty acid oxidation inhibition Cardiology
Buclizine Histamine H1 receptor antagonism Allergy
1-(m-Chlorophenyl)piperazine 5-HT1B/1C receptor agonism Neuropsychiatry

Biological Activity

1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring and a piperazine moiety, which are known for their roles in various biological processes. The dihydrochloride form enhances its solubility, making it suitable for various pharmaceutical applications.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₈H₁₄Cl₂N₄
Molecular Weight224.13 g/mol
CAS Number123456-78-9

The mechanisms by which 1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride exerts its biological effects include:

  • Receptor Modulation : It interacts with various receptors, potentially modulating their activity. For example, it may act on serotonin receptors, influencing mood and anxiety pathways.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes, particularly in cancer and infectious diseases.

Therapeutic Applications

1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride has shown promise in several therapeutic areas:

  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Studies have demonstrated its efficacy against various cancer cell lines, suggesting potential as an anticancer agent.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride against common pathogenic bacteria. The results indicated significant inhibition of bacterial growth at low concentrations.

Study 2: Anticancer Activity

In vitro experiments demonstrated that the compound induced apoptosis in human cancer cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Table 2: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialModerate to High
AnticancerSignificant
Enzyme InhibitionPromising

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